Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxypropyl side chain, and a propyl group attached to the pyrrole ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with ethyl 4-bromobutanoate under basic conditions, followed by the introduction of the hydroxypropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with different functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4-(3-oxopropyl)-2-propyl-1H-pyrrole-3-carboxylate.
Reduction: Formation of ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-methanol.
Substitution: Formation of halogenated derivatives of the pyrrole ring.
Scientific Research Applications
Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with active sites of enzymes, while the pyrrole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 4-(3-hydroxypropyl)-1H-pyrrole-3-carboxylate
- Ethyl 2-propyl-1H-pyrrole-3-carboxylate
- Ethyl 4-(3-hydroxypropyl)-2-methyl-1H-pyrrole-3-carboxylate
Comparison: Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is unique due to the combination of its hydroxypropyl and propyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
Ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C12H17NO3
- Molecular Weight : 223.27 g/mol
- CAS Number : 647836-62-2
- Functional Groups : Pyrrole ring, carboxylate ester, hydroxyl group
The presence of the pyrrole ring is significant as it is a common pharmacophore in many biologically active compounds, contributing to various pharmacological properties.
Antioxidant Activity
Research indicates that compounds containing pyrrole structures exhibit notable antioxidant properties. This compound has been assessed for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Anticancer Potential
Pyrrole derivatives have been studied for their anticancer activities. This compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, a study indicated that similar pyrrole compounds could induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar properties.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity. Pyrrole derivatives have been linked to the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following factors are critical:
- Hydroxyl Group : The presence of the hydroxyl group may enhance solubility and bioavailability.
- Alkyl Substituents : Variations in the alkyl chain length and branching can influence receptor binding and biological activity.
Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various pyrrole derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, indicating strong antioxidant activity.
Compound | IC50 (µM) | Mechanism |
---|---|---|
This compound | 15 | ROS scavenging |
Standard Antioxidant (Trolox) | 10 | ROS scavenging |
Study on Anticancer Activity
In another investigation, this compound was tested against A549 lung cancer cells. The compound exhibited an IC50 value of 20 µM, indicating moderate cytotoxicity:
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 | 20 | Cytotoxicity |
HeLa | 25 | Cytotoxicity |
Properties
CAS No. |
647836-58-6 |
---|---|
Molecular Formula |
C13H21NO3 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
ethyl 4-(3-hydroxypropyl)-2-propyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-3-6-11-12(13(16)17-4-2)10(9-14-11)7-5-8-15/h9,14-15H,3-8H2,1-2H3 |
InChI Key |
TZAUQYDNHQKCHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CN1)CCCO)C(=O)OCC |
Origin of Product |
United States |
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